2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C20H16Cl2O2S It is characterized by the presence of a sulfinyl group attached to a 3,4-dichlorophenyl ring and a hydroxyl group attached to a diphenyl-ethanol structure
Preparation Methods
The synthesis of 2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 3,4-dichlorobenzenethiol with diphenylacetaldehyde under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium periodate, which facilitates the formation of the sulfinyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules contributes to its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol can be compared with other similar compounds, such as:
2-[(3,4-Dichlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol: This compound has a sulfone group instead of a sulfinyl group, which makes it more oxidized and potentially more stable under certain conditions.
2-[(3,4-Dichlorophenyl)thio]-1,1-diphenyl-1-ethanol: This compound has a sulfide group instead of a sulfinyl group, which makes it more prone to oxidation.
2-[(3,4-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-propanol: This compound has a propanol group instead of an ethanol group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfinyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O2S/c21-18-12-11-17(13-19(18)22)25(24)14-20(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,23H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHLEFDGYUBOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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